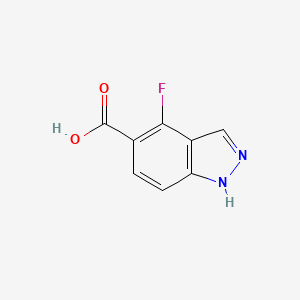

4-Fluoro-1H-indazole-5-carboxylic acid

Vue d'ensemble

Description

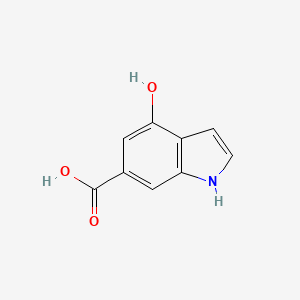

4-Fluoro-1H-indazole-5-carboxylic acid is a compound that belongs to the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

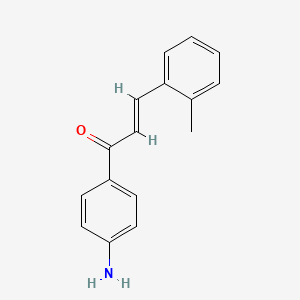

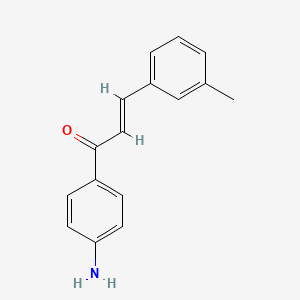

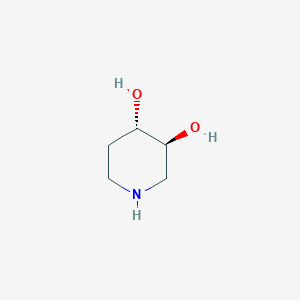

The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a related compound, was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This process involved amination with morpholine followed by cyclization with hydrazine hydrate . Although not directly about 4-Fluoro-1H-indazole-5-carboxylic acid, this synthesis pathway provides insight into the methods that could be applied to similar compounds within the indazole family.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their biological activity. The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which is essential for understanding the interaction of these molecules with biological targets . The presence of the fluorine atom can significantly affect the electronic properties of the molecule and thus its biological activity.

Chemical Reactions Analysis

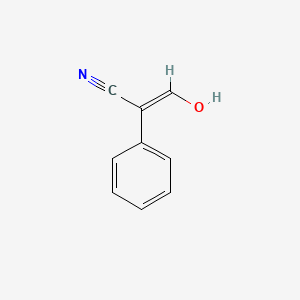

Indazole compounds can undergo various chemical reactions, including ring opening, as observed in the study of 1-arylindazole-3-carboxylic acids. Decarboxylation of these acids can lead to the formation of 1-arylindazole and products of heterocyclic ring fission, such as N-arylanthranilonitrile . The presence of electron-withdrawing groups, such as nitro or chloro, can influence the proportion of these products.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the photophysical properties of 2-aryl-1,2,3-triazol-4-carboxylic acids, which are structurally related to indazoles, were found to be highly sensitive to structural changes and the microenvironment. These compounds exhibited bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, with quantum yields affected by solvent and pH . Although not directly about 4-Fluoro-1H-indazole-5-carboxylic acid, these findings suggest that similar indazole derivatives could also display interesting photophysical properties.

Applications De Recherche Scientifique

Antitumor Activity

4-Fluoro-1H-indazole-5-carboxylic acid derivatives have been explored for their antitumor activity. A study demonstrated the synthesis of a compound incorporating this structure, which exhibited inhibition of cancer cell proliferation (Hao et al., 2017).

CO2 Sorption

Research has shown the potential of 1H-indazole-5-carboxylic acid in the formation of porous coordination polymers for selective and hysteretic sorption of CO2, indicating its utility in gas storage and separation technologies (Hawes et al., 2012).

Photophysical Properties

Fluoro derivatives of 1,2,4-triazoles, related to 4-fluoro-1H-indazole-5-carboxylic acid, have been synthesized and characterized, displaying interesting photophysical properties useful in materials science and possibly in sensing applications (Shukla et al., 2014).

Anti-Inflammatory and Cytotoxic Activities

Coordination polymers based on 1H-indazole-5-carboxylic acid have been studied for their anti-inflammatory and cytotoxic activities, which could have implications in medicinal chemistry and materials science (García-Valdivia et al., 2020).

Crystal Structure Analysis

The crystal structure of compounds containing the 4-Fluoro-1H-indazole-5-carboxylic acid moiety has been analyzed, providing insights into their physical and chemical properties, relevant for drug design and materials science (Yong-zhou, 2008).

Safety and Hazards

4-Fluoro-1H-indazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

Indazole derivatives have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain cancer cell lines .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological pathways, reflecting their diverse biological activities .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Propriétés

IUPAC Name |

4-fluoro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNSDURQQKBHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624021 | |

| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1041481-59-7 | |

| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.